molecular formula C12H10N2O2 B1312806 Carbamic acid, 4-pyridinyl-, phenyl ester CAS No. 20951-01-3

Carbamic acid, 4-pyridinyl-, phenyl ester

Cat. No.: B1312806
CAS No.: 20951-01-3
M. Wt: 214.22 g/mol
InChI Key: ASYPRKQJWDKLCV-UHFFFAOYSA-N
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Description

Carbamic acid, 4-pyridinyl-, phenyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid group attached to a phenyl ester and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 4-pyridinyl-, phenyl ester typically involves the reaction of 4-pyridinylamine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Pyridinylamine+Phenyl chloroformateCarbamic acid, 4-pyridinyl-, phenyl ester+HCl\text{4-Pyridinylamine} + \text{Phenyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-Pyridinylamine+Phenyl chloroformate→Carbamic acid, 4-pyridinyl-, phenyl ester+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 4-pyridinyl-, phenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield the corresponding carbamic acid and phenol.

    Substitution: The phenyl ester group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: 4-pyridinylcarbamic acid and phenol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, 4-pyridinyl-, phenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, 4-pyridinyl-, phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming a covalent bond with the active site or by binding to the enzyme’s allosteric site, thereby altering its conformation and activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl ester: Lacks the pyridinyl group, making it less versatile in terms of biological activity.

    Carbamic acid, 4-pyridinyl-, methyl ester: Similar structure but with a methyl ester group instead of a phenyl ester, which may affect its reactivity and applications.

Uniqueness

Carbamic acid, 4-pyridinyl-, phenyl ester is unique due to the presence of both the pyridinyl and phenyl ester groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets.

Properties

IUPAC Name

phenyl N-pyridin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYPRKQJWDKLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943243
Record name Phenyl pyridin-4(1H)-ylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20951-01-3
Record name Carbamic acid, N-4-pyridinyl-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20951-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, 4-pyridinyl-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020951013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl pyridin-4(1H)-ylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of phenyl chloroformate (5.64 g) in dichloromethane (70 ml) was added a solution of 4-aminopyridine (2.84 g) and triethylamine (5.02 ml) in dichloromethane (100 ml) dropwise under cooling on an ice-water bath. After stirring for 1 hour, the solvents were removed under reduced pressure. A residue was diluted with dichloromethane (200 ml) and water (200 ml). An organic phase was separated and washed with water and brine. After drying with magnesium sulfate, the solvents were removed under reduced pressure. The reaction mixture was diluted with diisopropyl ether and the precipitates were filtered. After rinse with diethyl ether, O-phenyl N-(4-pyridyl)carbamate (5.07 g) was obtained.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
5.02 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared by following the procedure of example 462 step 6 using 4-aminopyridine and phenyl chloroformate. Yield 6 g, 534% yield.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
534%

Synthesis routes and methods III

Procedure details

A solution of 4 aminopyridine (0.6 g, 6.37 mmol) in dichloromethane (15 ml) is treated with triethylamine (0.89 ml, 6.37 mmol) followed by phenylchloroformate (0.80 ml, 6.37 mmol) and then stirred at room temperature for 3 days. The reaction mixture is partitioned between dichloromethane and aqueous sodium bicarbonate. The organic phase is dried over magnesium sulphate and evaporated to afford pyridin-4-yl-carbamic acid phenyl ester.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

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